molecular formula C28H34N2O6 B6153019 1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid CAS No. 2383266-82-6

1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid

Cat. No. B6153019
CAS RN: 2383266-82-6
M. Wt: 494.6
InChI Key:
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Description

The compound “1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid” is a complex organic molecule. It contains functional groups such as carbonyl, amine, and carboxylic acid . It is related to a class of compounds known as unnatural amino acids .


Synthesis Analysis

The synthesis of this compound could involve several steps, including the formation of carbonyl and amine groups, and the introduction of the tert-butoxy and 9H-fluoren-9-ylmethoxy groups . The synthesis might involve a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups and a large number of atoms. The molecular weight of a similar compound is reported to be 452.51 g/mol . The InChI key for a similar compound is UPXRTVAIJMUAQR-YCRPNKLZSA-N .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions and reagents used. For example, it might react with acids or bases, or undergo oxidation or reduction reactions . The compound might also participate in reactions involving its carbonyl, amine, or carboxylic acid groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by its polar and nonpolar groups. The compound’s boiling point is reported to be 650.2±55.0 C at 760 mmHg .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It might interact with biological systems in various ways, depending on its structure and properties .

Safety and Hazards

The compound might pose certain hazards, depending on its properties and the conditions of use. For example, it might be harmful if swallowed, cause skin irritation, or cause serious eye irritation . It might also cause respiratory irritation .

Future Directions

The future research directions for this compound could include further studies of its synthesis, properties, and potential applications. It might also be interesting to investigate its interactions with biological systems, and its potential uses in medicine or industry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amine with the protected carboxylic acid. The final deprotection step will yield the target compound.", "Starting Materials": [ "Cycloheptanecarboxylic acid", "9H-Fluorene-9-methanol", "Tert-butyl chloroformate", "N,N-Diisopropylethylamine", "N-Hydroxysuccinimide", "1,3-Dicyclohexylcarbodiimide", "N-Boc-protected cycloheptanamine", "N-Fmoc-protected fluorenylmethoxyamine" ], "Reaction": [ "Step 1: Protection of cycloheptanecarboxylic acid with tert-butyl chloroformate and N,N-diisopropylethylamine to yield tert-butyl cycloheptanecarboxylate", "Step 2: Protection of cycloheptanamine with N-Boc group using N,N-diisopropylethylamine to yield N-Boc-protected cycloheptanamine", "Step 3: Protection of fluorenylmethoxyamine with N-Fmoc group using N,N-diisopropylethylamine to yield N-Fmoc-protected fluorenylmethoxyamine", "Step 4: Coupling of N-Boc-protected cycloheptanamine with N-Hydroxysuccinimide and 1,3-Dicyclohexylcarbodiimide to yield N-Boc-cycloheptanecarboxamide", "Step 5: Coupling of N-Fmoc-protected fluorenylmethoxyamine with N-Hydroxysuccinimide and 1,3-Dicyclohexylcarbodiimide to yield N-Fmoc-fluorenylmethoxycarbonyl amide", "Step 6: Deprotection of N-Boc and N-Fmoc groups using trifluoroacetic acid to yield the target compound 1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid" ] }

CAS RN

2383266-82-6

Molecular Formula

C28H34N2O6

Molecular Weight

494.6

Purity

95

Origin of Product

United States

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